molecular formula C3H8O2 B3334005 2-Methoxyethanol-13C3 CAS No. 286425-36-3

2-Methoxyethanol-13C3

Cat. No.: B3334005
CAS No.: 286425-36-3
M. Wt: 79.073 g/mol
InChI Key: XNWFRZJHXBZDAG-VMIGTVKRSA-N
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Description

2-Methoxyethanol-13C3 is a stable isotope-labeled form of 2-methoxyethanol, a colorless liquid commonly used as a solvent in various industries. The compound is characterized by the presence of three carbon-13 isotopes, making it valuable for research and analytical purposes. Its molecular formula is 13CH3O13CH213CH2OH, and it has a molecular weight of 79.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethanol-13C3 can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . The reaction typically requires controlled conditions to ensure the incorporation of carbon-13 isotopes.

Industrial Production Methods: Industrial production of this compound involves the use of labeled methanol and ethylene oxide under specific reaction conditions to achieve high isotopic purity. The process is carefully monitored to maintain the isotopic enrichment and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethanol-13C3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Methoxyethanol-13C3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2-methoxyethanol-13C3 involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can be metabolized to form intermediates that participate in metabolic pathways. The labeled carbon atoms allow researchers to track these processes and understand the compound’s effects at a molecular level .

Comparison with Similar Compounds

    2-Methoxyethanol: The non-labeled form, commonly used as a solvent.

    2-Ethoxyethanol: Another glycol ether with similar solvent properties.

    2-Butoxyethanol: A glycol ether with a longer carbon chain, used in industrial applications.

Uniqueness: 2-Methoxyethanol-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The presence of carbon-13 isotopes allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-labeled counterparts .

Properties

IUPAC Name

2-(113C)methoxy(1,2-13C2)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFRZJHXBZDAG-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O[13CH2][13CH2]O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583910
Record name 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.073 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-36-3
Record name 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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